Cas no 89202-34-6 (1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose)

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is a protected derivative of D-galactofuranose, where all hydroxyl groups are benzoylated to enhance stability and reactivity. This compound is widely used in carbohydrate chemistry as a key intermediate for the synthesis of complex oligosaccharides, glycoconjugates, and nucleoside analogs. The benzoyl groups provide steric protection, preventing unwanted side reactions during glycosylation processes while enabling selective deprotection when required. Its high purity and well-defined structure make it valuable for research in glycobiology and drug development. The compound is particularly useful in studies involving galactofuranose-containing biomolecules, which are relevant to bacterial and fungal pathogen research.
1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose structure
89202-34-6 structure
商品名:1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose
CAS番号:89202-34-6
MF:C41H32O11
メガワット:700.686192512512
CID:5066105

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose 化学的及び物理的性質

名前と識別子

    • 1,2,3,5,6-PENTA-O-BENZOYL-D-GALACTOFURANOSE
    • D-Galactofuranose pentabenzoate
    • 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose
    • インチ: 1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1
    • InChIKey: IAWBDGWDEQIAPH-JUIAQJPISA-N
    • ほほえんだ: O1C([C@@H]([C@H]([C@@H]1[C@@H](COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 52
  • 回転可能化学結合数: 17
  • 複雑さ: 1190
  • トポロジー分子極性表面積: 141
  • 疎水性パラメータ計算基準値(XlogP): 8

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI59826-5g
1,2,3,5,6-Penta-o-benzoyl-d-galactofuranose
89202-34-6 95%
5g
$358.00 2024-04-19
A2B Chem LLC
AI59826-1g
1,2,3,5,6-Penta-o-benzoyl-d-galactofuranose
89202-34-6 95%
1g
$97.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747861-1g
(2S,3R,4S,5S)-5-((R)-1,2-bis(benzoyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tribenzoate
89202-34-6 98%
1g
¥1071.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747861-5g
(2S,3R,4S,5S)-5-((R)-1,2-bis(benzoyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tribenzoate
89202-34-6 98%
5g
¥3959.00 2024-04-26

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose 関連文献

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranoseに関する追加情報

Comprehensive Overview of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose (CAS No. 89202-34-6)

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose (CAS No. 89202-34-6) is a highly specialized carbohydrate derivative widely utilized in organic synthesis, pharmaceutical research, and glycobiology. This compound belongs to the class of benzoylated sugars, where all hydroxyl groups of D-galactofuranose are protected by benzoyl moieties. Its unique structural properties make it a valuable intermediate for the synthesis of complex oligosaccharides, glycoconjugates, and bioactive molecules.

The growing interest in glycoscience and carbohydrate chemistry has propelled the demand for compounds like 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose. Researchers frequently search for "benzoylated sugar applications" or "D-galactofuranose derivatives in drug development," reflecting its relevance in modern therapeutics. Its role in modulating immune responses and as a precursor for antiviral agents aligns with current trends in immunotherapy and infectious disease research.

From a synthetic perspective, the benzoyl protection strategy in 89202-34-6 offers stability during glycosylation reactions, a critical step in constructing glycans. This feature addresses common queries like "how to protect hydroxyl groups in sugar synthesis" or "best practices for galactofuranose functionalization." The compound’s crystalline nature and well-defined stereochemistry also make it a preferred choice for X-ray crystallography studies in structural glycobiology.

In the context of green chemistry, recent advancements have explored eco-friendly deprotection methods for benzoylated sugars like 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose. Such innovations respond to industry searches for "sustainable carbohydrate chemistry" and "environmentally benign deprotection techniques." Additionally, its applications in biomaterial engineering, such as hydrogel design for drug delivery, further expand its industrial significance.

Analytical characterization of CAS No. 89202-34-6 typically involves NMR spectroscopy (¹H/¹³C), mass spectrometry, and HPLC purity analysis—topics frequently searched alongside "carbohydrate derivative characterization." The compound’s stability under anhydrous conditions and compatibility with diverse solvents (e.g., dichloromethane, acetonitrile) are often highlighted in technical discussions about "handling air-sensitive glycosyl donors."

Emerging studies on galactofuranose-containing pathogens have renewed interest in this compound as a tool for probing microbial glycans. This connects to trending searches like "carbohydrate-based antimicrobial agents" and "glycan biomarkers for diagnostics." Furthermore, its utility in click chemistry applications—particularly in azide-alkyne cycloadditions for glycopolymer synthesis—positions it at the forefront of bioorthogonal chemistry research.

For synthetic chemists, the key advantages of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose include high regioselectivity in subsequent reactions and excellent shelf stability when stored at -20°C. These practical aspects address frequent queries such as "long-term storage of benzoylated sugars" and "preventing anomerization in furanose derivatives." Its commercial availability in milligram to kilogram quantities also makes it accessible for both academic and industrial R&D.

In summary, CAS No. 89202-34-6 represents a versatile building block bridging fundamental carbohydrate chemistry with cutting-edge biomedical applications. Its ongoing relevance is evidenced by persistent searches for "galactofuranose synthetic methods" and "benzoyl-protected sugar reactivity," underscoring its indispensable role in advancing glycoscience innovation.

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